molecular formula C22H27N5O4S B2425065 4-(N,N-diisobutylsulfamoyl)-N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)benzamide CAS No. 896676-69-0

4-(N,N-diisobutylsulfamoyl)-N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)benzamide

Cat. No.: B2425065
CAS No.: 896676-69-0
M. Wt: 457.55
InChI Key: YCHFDSSBCLLBLE-UHFFFAOYSA-N
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Description

4-(N,N-diisobutylsulfamoyl)-N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzamide core linked to a pyridinyl-oxadiazole moiety and a bis(2-methylpropyl)sulfamoyl group, which contribute to its distinctive properties.

Properties

IUPAC Name

4-[bis(2-methylpropyl)sulfamoyl]-N-(5-pyridin-2-yl-1,3,4-oxadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N5O4S/c1-15(2)13-27(14-16(3)4)32(29,30)18-10-8-17(9-11-18)20(28)24-22-26-25-21(31-22)19-7-5-6-12-23-19/h5-12,15-16H,13-14H2,1-4H3,(H,24,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCHFDSSBCLLBLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN(CC(C)C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(N,N-diisobutylsulfamoyl)-N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)benzamide typically involves multiple steps, starting from readily available precursors. One common approach includes the formation of the 1,3,4-oxadiazole ring through cyclization reactions involving hydrazides and carboxylic acids. The pyridinyl group is then introduced via nucleophilic substitution reactions. The final step involves the sulfonamide formation, where the bis(2-methylpropyl)sulfamoyl group is attached to the benzamide core under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to ensure efficient and scalable production. The reaction conditions, such as temperature, pressure, and solvent choice, are meticulously controlled to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

4-(N,N-diisobutylsulfamoyl)-N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

Therapeutic Applications

1. Cancer Treatment
Research indicates that 4-(N,N-diisobutylsulfamoyl)-N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)benzamide may inhibit N-linked glycosylation, a process often exploited by cancer cells to evade immune detection and promote metastasis. A study highlighted its potential use in developing therapies targeting glycosylation pathways in cancer treatment .

2. Inhibition of Carbonic Anhydrase
This compound has been identified as a selective inhibitor of carbonic anhydrase II, which plays a crucial role in regulating intraocular pressure. This property suggests its application in treating glaucoma and other ocular conditions . The pharmacokinetic profile was evaluated using animal models, demonstrating effective systemic exposure and metabolite synthesis .

3. Antimicrobial Activity
Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties. The presence of the pyridine ring may enhance interaction with bacterial targets, making it a candidate for further exploration in antibiotic development .

Case Studies

Case Study 1: Cancer Cell Line Studies
In vitro studies using various cancer cell lines demonstrated that the compound effectively reduced cell viability and induced apoptosis. The mechanism was linked to the inhibition of specific glycosylation pathways essential for tumor growth and survival .

Case Study 2: Ocular Pressure Reduction
A study involving Wistar rats assessed the compound's efficacy in lowering intraocular pressure. Results indicated significant reductions compared to control groups, supporting its potential use as a therapeutic agent for glaucoma management .

Case Study 3: Metabolite Analysis
Research on the biotransformation of this compound revealed several metabolites formed during metabolic processes. These metabolites were characterized using HPLC-MS/MS techniques, providing insights into the compound's pharmacokinetics and safety profile .

Summary of Findings

Application Area Findings
Cancer TreatmentInhibits N-linked glycosylation; induces apoptosis in cancer cell lines
Ocular Pressure ManagementSignificant reduction in intraocular pressure in animal models
Antimicrobial ActivityPotential antimicrobial properties; requires further investigation
Metabolite SynthesisIdentified metabolites through HPLC-MS/MS; informs pharmacokinetic studies

Mechanism of Action

The mechanism of action of 4-(N,N-diisobutylsulfamoyl)-N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)benzamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, while the oxadiazole ring can interact with nucleic acids and proteins. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-[bis(2-methylpropyl)sulfamoyl]-N-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide
  • 4-[bis(2-methylpropyl)sulfamoyl]-N-(5-pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide

Uniqueness

Compared to similar compounds, 4-(N,N-diisobutylsulfamoyl)-N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)benzamide stands out due to its specific combination of functional groups, which confer unique reactivity and biological activity. The presence of the pyridinyl-oxadiazole moiety, in particular, enhances its ability to interact with a wide range of molecular targets, making it a versatile compound in research and industrial applications .

Biological Activity

The compound 4-(N,N-diisobutylsulfamoyl)-N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)benzamide (CAS Number: 1329869-75-1) is a novel benzamide derivative that has garnered attention for its potential biological activities. This article reviews the synthesis, biological activity, and relevant case studies associated with this compound, focusing on its insecticidal and fungicidal properties.

Chemical Structure

The molecular formula of the compound is C24H37N4O3SC_{24}H_{37}N_{4}O_{3}S, with a molecular weight of 529.2 g/mol. The structure features a benzamide core substituted with a sulfamoyl group and a pyridine-linked 1,3,4-oxadiazole moiety.

Synthesis

The compound was synthesized through a multi-step process involving the reaction of appropriate benzoyl chlorides with amines and subsequent formation of the oxadiazole ring. The synthesis route emphasizes the importance of bioisosterism in designing compounds with enhanced biological activity.

Insecticidal Activity

Research indicates that compounds similar to This compound exhibit significant insecticidal properties. For instance, a study demonstrated that related benzamides showed lethal activities against various pests including Mythimna separate and Helicoverpa armigera. Specifically, one compound in the series exhibited a 70% mortality rate at a concentration of 500 mg/L against Mythimna separate .

Fungicidal Activity

The compound also displays promising fungicidal activity. In laboratory assays, it was shown to inhibit fungal growth significantly against pathogens such as Pyricularia oryae, achieving an inhibition rate of up to 77.8% at certain concentrations. Other compounds in related studies demonstrated varying degrees of antifungal activity, suggesting that structural modifications can enhance efficacy .

Table of Biological Activities

CompoundTarget OrganismInhibition Rate (%)Reference
14hPyricularia oryae77.8
14qMythimna separate70
14eAlternaria solani55.6
14nGibberella zeae55.9
13pSclerotinia sclerotiorum86.1

Toxicity Studies

In addition to its insecticidal and fungicidal properties, toxicity assessments using zebrafish embryos indicated that certain derivatives have an LC50 value suggesting moderate toxicity levels. This highlights the necessity for further structural optimization to mitigate potential side effects while enhancing biological efficacy .

Q & A

Basic: What synthetic routes are employed to prepare 4-(N,N-diisobutylsulfamoyl)-N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)benzamide, and how is purity validated?

Methodological Answer:
Synthesis typically involves sequential coupling reactions:

  • Step 1: Formation of the 1,3,4-oxadiazole ring via cyclization of a thiosemicarbazide intermediate under acidic conditions (e.g., H₂SO₄) .
  • Step 2: Sulfamoylation of the benzamide core using diisobutylsulfamoyl chloride in the presence of a base (e.g., triethylamine) .
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water.
  • Purity Validation: High-Performance Liquid Chromatography (HPLC) with ≥95% purity threshold and corroboration via ¹H/¹³C NMR .

Basic: Which spectroscopic and crystallographic methods confirm the compound’s structural integrity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H NMR (DMSO-d₆, 400 MHz) identifies protons on the pyridinyl (δ 8.5–7.5 ppm), oxadiazole (δ 6.8–7.2 ppm), and diisobutyl groups (δ 1.0–2.5 ppm). ¹³C NMR confirms carbonyl (C=O, ~167 ppm) and sulfonamide (S=O, ~120 ppm) signals .
  • X-Ray Crystallography: Single-crystal analysis resolves bond lengths (e.g., C–N in oxadiazole: 1.31 Å) and dihedral angles to validate stereoelectronic properties .

Basic: How is the compound screened for antimicrobial activity in vitro?

Methodological Answer:

  • Broth Microdilution Assay: Minimum Inhibitory Concentration (MIC) determined against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using serial dilutions (0.5–128 µg/mL) in Mueller-Hinton broth .
  • Zone of Inhibition: Disk diffusion assay (50 µg/disk) incubated at 37°C for 24 hours; results compared to standard antibiotics (e.g., ciprofloxacin) .

Advanced: What role does the sulfamoyl group play in target binding compared to analogs lacking this moiety?

Methodological Answer:

  • Structure-Activity Relationship (SAR): Synthesize analogs (e.g., replacing sulfamoyl with methylsulfonyl) and compare MIC values.
  • Molecular Docking: AutoDock Vina or Schrödinger Suite models interactions with bacterial dihydrofolate reductase (DHFR). Sulfamoyl’s hydrogen-bonding with Arg98 and hydrophobic interactions with Ile94 enhance binding affinity .

Advanced: How is metabolic stability evaluated in hepatic microsomes?

Methodological Answer:

  • Incubation Protocol: Compound (10 µM) incubated with human liver microsomes (0.5 mg/mL) and NADPH (1 mM) at 37°C. Aliquots quenched at 0, 5, 15, 30, and 60 minutes .
  • LC-MS Analysis: Quantify parent compound degradation. Half-life (t₁/₂) calculated using first-order kinetics. Compare to control (e.g., verapamil) to assess metabolic liability .

Advanced: What experimental designs assess the compound’s environmental persistence?

Methodological Answer:

  • Biodegradation Study: OECD 301F test in activated sludge (20–100 mg/L compound). Monitor degradation via HPLC-UV over 28 days.
  • QSAR Modeling: Predict environmental half-life using EPI Suite™, integrating logP (calculated: ~3.2) and soil adsorption coefficient (Koc) .

Advanced: How does the oxadiazole ring influence pharmacokinetic properties?

Methodological Answer:

  • LogP Measurement: Shake-flask method (octanol/water) determines lipophilicity. Oxadiazole’s electron-withdrawing effect reduces logP compared to thiadiazole analogs.
  • In Vivo PK: Administer compound (10 mg/kg IV/PO) in rodents. Plasma samples analyzed via LC-MS/MS for bioavailability (F%) and half-life (t₁/₂) .

Advanced: Are off-target effects observed in kinase inhibition profiles?

Methodological Answer:

  • Kinase Panel Screening: Eurofins KinaseProfiler™ assay at 1 µM concentration. Compound tested against 50+ kinases (e.g., EGFR, VEGFR2).
  • Data Analysis: % Inhibition plotted; hits (>50% inhibition) validated with dose-response curves (IC₅₀ determination) .

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